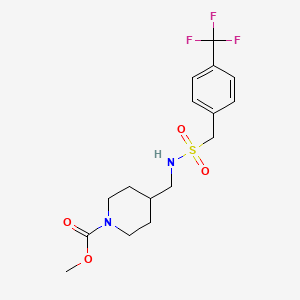![molecular formula C9H13BrN2O B2964288 (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine CAS No. 1248379-36-3](/img/structure/B2964288.png)
(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine
Vue d'ensemble
Description
(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine: is an organic compound with the molecular formula C9H13BrN2O and a molecular weight of 245.12 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to an ethyldimethylamine group through an ether linkage.
Analyse Biochimique
Biochemical Properties
(2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to either inhibition or activation of the enzyme, depending on the specific isoform and the context of the reaction. Additionally, this compound can bind to proteins such as albumin, affecting its transport and distribution within the body .
Cellular Effects
The effects of this compound on cellular processes are diverse. In various cell types, this compound has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. By modulating the activity of key kinases in this pathway, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in cell proliferation and survival, while downregulating those associated with apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the binding to specific biomolecules, such as enzymes and receptors. This binding can result in either inhibition or activation of the target molecule. For example, this compound can inhibit the activity of certain kinases by competing with their natural substrates for binding sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is a critical factor, as it can degrade under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, such as the upregulation of detoxifying enzymes and changes in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, it can exhibit toxic effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on cellular function .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the excretion of the compound from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific organelles, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these organelles can affect its interactions with other biomolecules and its overall efficacy in modulating cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine typically involves the reaction of 3-bromopyridine-2-ol with 2-chloroethyl dimethylamine under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 3-bromopyridine-2-ol is replaced by the 2-chloroethyl dimethylamine, forming the desired ether linkage .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives under appropriate conditions.
Common Reagents and Conditions:
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in medicinal chemistry and material science.
Biology and Medicine: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It may also be explored for its pharmacological properties and potential therapeutic applications.
Industry: The compound finds applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique structure makes it a valuable intermediate in the synthesis of various industrial products.
Mécanisme D'action
The mechanism of action of (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine is not well-documented. its potential effects are likely mediated through interactions with specific molecular targets such as receptors or enzymes. The compound’s structure suggests it may act as a ligand, binding to target proteins and modulating their activity.
Comparaison Avec Des Composés Similaires
- (2-[(3-Chloropyridin-2-yl)oxy]ethyl)dimethylamine
- (2-[(3-Fluoropyridin-2-yl)oxy]ethyl)dimethylamine
- (2-[(3-Iodopyridin-2-yl)oxy]ethyl)dimethylamine
Comparison: Compared to its halogenated analogs, (2-[(3-Bromopyridin-2-yl)oxy]ethyl)dimethylamine is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules.
Propriétés
IUPAC Name |
2-(3-bromopyridin-2-yl)oxy-N,N-dimethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O/c1-12(2)6-7-13-9-8(10)4-3-5-11-9/h3-5H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQBGVGCKIEKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC1=C(C=CC=N1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248379-36-3 | |
| Record name | (2-[(3-bromopyridin-2-yl)oxy]ethyl)dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


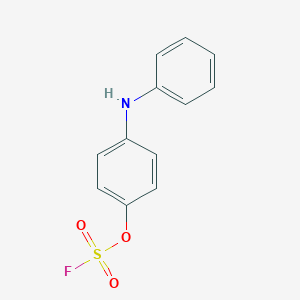
![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2964208.png)

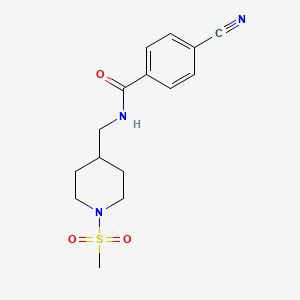

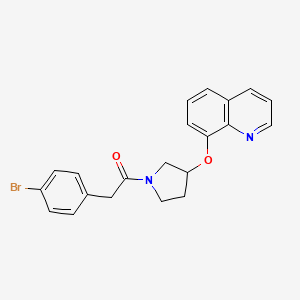
![2-Cyclopentyl-2,6-diazaspiro[3.3]heptane](/img/structure/B2964213.png)
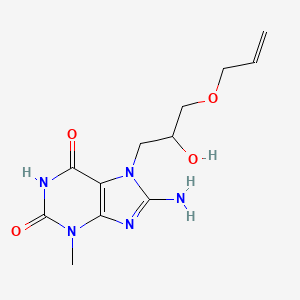
![6-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2964217.png)
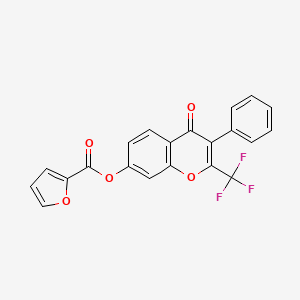
![4-cyano-N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B2964221.png)
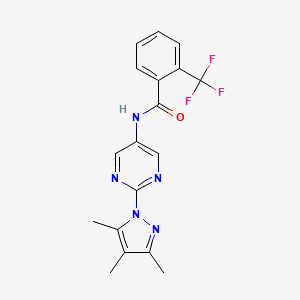
![2-{[2-(4-Bromoanilino)-1-(4-chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2964223.png)
